3-Acetoxy-2',4'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-2’,4’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3. It is a derivative of benzophenone, characterized by the presence of acetoxy and dichloro substituents on the phenyl rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-2’,4’-dichlorobenzophenone can be synthesized through the acylation of 2,4-dichlorobenzoyl chloride with 3-hydroxyacetophenone. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-Acetoxy-2’,4’-dichlorobenzophenone may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetoxy and dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-2’,4’-dichlorobenzophenone is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, while the dichloro groups can participate in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-3’,4’-dichlorobenzophenone
- 2-Acetoxy-3’,4’-dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
Uniqueness
3-Acetoxy-2’,4’-dichlorobenzophenone is unique due to the specific positioning of the acetoxy and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing and electron-donating groups on the benzophenone core allows for a diverse range of chemical transformations and applications.
Properties
IUPAC Name |
[3-(2,4-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKBXYKRMGQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641666 |
Source
|
Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-26-2 |
Source
|
Record name | 3-(2,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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